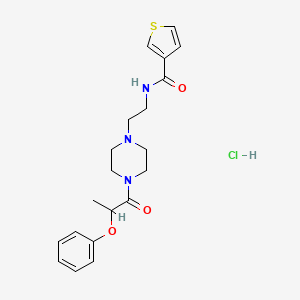

N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a piperazine derivative. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .

Synthesis Analysis

While specific synthesis information for this compound is not available, piperazine derivatives are often synthesized by N-alkylation of piperazine with various alkylating agents .Applications De Recherche Scientifique

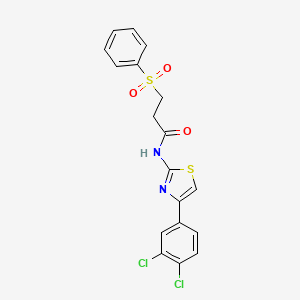

- Researchers have synthesized hybrid molecules containing this compound to enhance the antimicrobial activity of norfloxacin, a quinolone antibiotic. These hybrids were designed to interact with DNA gyrase, a bacterial enzyme, leading to a more potent antibacterial effect. Additionally, the thiazolidinedione moiety contributes to preventing biofilm formation, making these compounds promising candidates against both Gram-negative and Gram-positive strains .

- The same hybrid compounds mentioned above also exhibit anti-biofilm activity. Biofilms are protective structures formed by bacteria, making them resistant to antibiotics. By disrupting biofilm formation, this compound could help combat persistent infections .

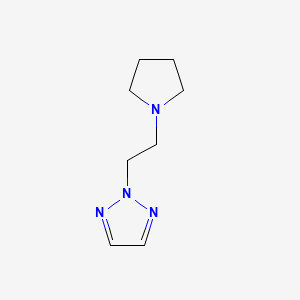

- A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives has been designed and synthesized. These compounds hold promise for various applications, and their structures were characterized using spectroscopic techniques .

- Given the compound’s interaction with DNA gyrase, further investigations could explore its potential as a DNA gyrase inhibitor. Such inhibitors are crucial in combating bacterial infections by disrupting bacterial DNA replication .

- Researchers continue to explore the compound’s pharmacological properties, including its binding modes, pharmacokinetics, and potential advantages over the parent molecule norfloxacin. Insights gained from these studies contribute to the broader field of medicinal chemistry .

Antimicrobial Activity

Anti-Biofilm Properties

Benzothiazole Derivatives

DNA Gyrase Inhibition

Medicinal Chemistry Research

Orientations Futures

Mécanisme D'action

Target of Action

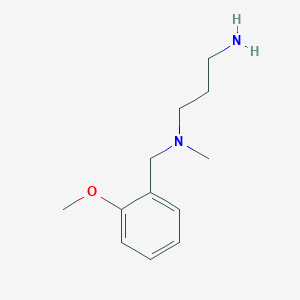

Similar compounds with a piperazine moiety have been found to interact with dopamine receptors

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to act as ligands for dopamine receptors . As a ligand, the compound would bind to the receptor and modulate its activity. The specific changes resulting from this interaction would depend on the nature of the receptor and the type of ligand-receptor interaction.

Biochemical Pathways

These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

The compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. If the compound does interact with dopamine receptors, it could potentially influence neuronal signaling and thereby affect a variety of physiological processes .

Propriétés

IUPAC Name |

N-[2-[4-(2-phenoxypropanoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S.ClH/c1-16(26-18-5-3-2-4-6-18)20(25)23-12-10-22(11-13-23)9-8-21-19(24)17-7-14-27-15-17;/h2-7,14-16H,8-13H2,1H3,(H,21,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQVKCRXCAEKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCNC(=O)C2=CSC=C2)OC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)

![2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B2755008.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2755014.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![N-[[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2755017.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)